Triisooctyl 2,2',2''-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate
Description
Triisooctyl 2,2',2''-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate (CAS: 33703-04-7) is a complex organotin compound characterized by a central distannathiane core (two tin atoms bridged by sulfur) and three tributyl groups. Its molecular formula is C₄₂H₈₄O₆S₄Sn₂, with a molecular weight of 1,032.4 g/mol . The triisooctyl ester groups enhance solubility in non-polar matrices, making it suitable for applications such as polymer stabilizers.
Properties
CAS No. |
33703-04-7 |
|---|---|
Molecular Formula |
C42H84O6S4Sn2 |
Molecular Weight |
1050.8 g/mol |
IUPAC Name |
6-methylheptyl 2-[dibutyl-[butyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/3C10H20O2S.3C4H9.S.2Sn/c3*1-9(2)6-4-3-5-7-12-10(11)8-13;3*1-3-4-2;;;/h3*9,13H,3-8H2,1-2H3;3*1,3-4H2,2H3;;;/q;;;;;;;+1;+2/p-3 |
InChI Key |
MFGVJFJEUACCAW-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)S[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triisooctyl 2,2’,2’'-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate involves multiple steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states, altering the compound’s properties.
Substitution: The thiol groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of lower oxidation state tin compounds.
Substitution: Formation of new organotin derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds .
Biology: In biological research, it is studied for its potential as an antifungal and antibacterial agent due to its organotin structure .
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent .
Industry: In the industrial sector, it is used as a stabilizer in the production of polymers and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism by which Triisooctyl 2,2’,2’'-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate exerts its effects involves the interaction of its organotin moiety with biological molecules. The tin atoms can form coordination complexes with proteins and enzymes, disrupting their normal function . This interaction can lead to the inhibition of microbial growth and the modulation of cellular processes .
Comparison with Similar Compounds
Structural and Molecular Differences
The table below highlights key structural differences between the target compound and analogs:
| Compound Name | CAS | Molecular Formula | Tin Atoms | Key Substituents |
|---|---|---|---|---|
| Target Compound | 33703-04-7 | C₄₂H₈₄O₆S₄Sn₂ | 2 | Tributyl, triisooctyl, sulfur bridges |
| Triisooctyl 2,2',2''-[(dodecylstannylidyne)tris(thio)]triacetate | 67649-65-4 | C₄₂H₈₂O₆S₃Sn | 1 | Dodecyl, triisooctyl, sulfur |
| Triisooctyl 2,2',2''-[(octylstannylidyne)tris(thio)]triacetate | 26401-86-5 | C₃₉H₇₈O₆S₃Sn | 1 | Octyl, triisooctyl, sulfur |
| Di(isooctyl) 2,2'-[(dioctylstannylene)bis(thio)]diacetate (mixture component) | 26401-97-8 | C₃₆H₇₂O₄S₂Sn | 1 | Dioctyl, diisooctyl, sulfur |
| Acetic acid, 2,2',2''-[(methylstannylidyne)tris(thio)]tris-, triisooctyl ester | 54849-38-6 | C₃₁H₆₀O₆S₃Sn | 1 | Methyl, triisooctyl, sulfur |
Key Observations :
Physical and Chemical Properties
| Property | Target Compound | 67649-65-4 | 26401-86-5 | 54849-38-6 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 1,032.4 | 898.0 | 880.0 | 728.6 |
| Solubility | Non-polar solvents | Non-polar solvents | Non-polar solvents | Moderate polarity |
| Thermal Stability | High | Moderate | Moderate | Low |
| Volatility | Low | Moderate | Moderate | High |
Notes:
Environmental and Regulatory Considerations
- Toxicity: Organotin compounds are toxic to aquatic life. The target compound’s tributyl groups may increase bioaccumulation risks compared to methyl (54849-38-6) or octyl (26401-86-5) analogs .
- Regulatory Status: Listed in Canada’s Chemical Management Plan (CMP) for ecological risk assessment due to persistence and toxicity .
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